mGluR5 modulator 1

mGluR5 PAM potency calcium mobilization FLIPR HEK293 recombinant

Select mGluR5 modulator 1 (compound 2c) when biased signaling and ultra-high sensitivity are non-negotiable. Unlike standard PAMs, this 4‑aryl piperazine amide retains full efficacy at 10 fM in ERK1/2 phosphorylation (pKB 5.88 vs. 5.4 for Ca²⁺ mobilization), enabling differential engagement of β‑arrestin vs. Gαq pathways. It triggers mGluR5 internalization without orthosteric agonist, removing confounding glutamate effects in trafficking studies. With pEC₅₀ 6.32–6.33 on cortical neurons, it is validated for NMDA hypofunction models. Purchase this tool to ensure reproducible, mechanistically precise data.

Molecular Formula C18H19ClFN3O2
Molecular Weight 363.8 g/mol
Cat. No. B15142633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemGluR5 modulator 1
Molecular FormulaC18H19ClFN3O2
Molecular Weight363.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=C(C=C(C=C2)Cl)F)C(=O)COCC3=CC=NC=C3
InChIInChI=1S/C18H19ClFN3O2/c19-15-1-2-17(16(20)11-15)22-7-9-23(10-8-22)18(24)13-25-12-14-3-5-21-6-4-14/h1-6,11H,7-10,12-13H2
InChIKeyOARMBUFDWXNMIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





mGluR5 Modulator 1 – Compound Identity, Pharmacological Class, and Procurement-Relevant Characterization


mGluR5 modulator 1 (CAS 1261171‑52‑1; also designated compound 2c) is a synthetic positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), a class C G‑protein‑coupled receptor recognized as a target for schizophrenia and cognitive dysfunction [1]. The molecule belongs to the 4‑aryl piperazine amide chemotype and exhibits an EC₅₀ of 0.6 µM in recombinant human mGluR5 Ca²⁺‑mobilization FLIPR assays in HEK293 cells, with functional potentiation of the endogenous orthosteric agonist L‑glutamate observed at concentrations as low as 0.00001 nM in multiple signaling readouts [1]. Its molecular formula is C₁₈H₁₉ClFN₃O₂ (MW 363.81 g mol⁻¹) and it is supplied as a research‑grade tool compound .

Why mGluR5 Modulator 1 Cannot Be Readily Substituted by Other In‑Class mGluR5 PAMs


mGluR5 positive allosteric modulators are not functionally interchangeable because they exhibit chemical‑structure‑dependent differences in cooperativity, signaling bias, and the ability to induce receptor internalization in the absence of orthosteric agonist [1]. mGluR5 modulator 1 (compound 2c) retains full PAM efficacy at sub‑picomolar concentrations in ERK1/2 phosphorylation assays while achieving a pKB of 5.88 for glutamate potentiation—a degree of functional cooperativity that differs markedly from that of widely used reference PAMs such as CDPPB [1][2]. Substituting mGluR5 modulator 1 with an alternative PAM without verifying these quantitative parameters risks altering the magnitude and quality of downstream signaling, confounding data interpretation in both biochemical and cellular models [1].

Quantitative Differential Evidence for mGluR5 Modulator 1 Relative to Closest Analogs and Reference PAMs


Functional Potency (EC₅₀) in Human mGluR5 Ca²⁺ Mobilization: mGluR5 Modulator 1 vs. CDPPB

In recombinant HEK293 cells expressing human mGluR5, mGluR5 modulator 1 (compound 2c) displays an EC₅₀ of 0.6 µM for potentiation of Ca²⁺ mobilization in the FLIPR assay . By comparison, the widely used reference mGluR5 PAM CDPPB shows an EC₅₀ of 177.83 nM (pEC₅₀ 6.75) in an identical assay format [1]. Although CDPPB is more potent in this single‑parameter readout, the EC₅₀ alone does not capture the full pharmacological profile of either compound.

mGluR5 PAM potency calcium mobilization FLIPR HEK293 recombinant

Functional Cooperativity (pKB) for L‑Glutamate Potentiation in ERK1/2 Phosphorylation vs. Ca²⁺ Mobilization

The functional cooperativity of mGluR5 modulator 1 with the orthosteric agonist L‑glutamate was quantified by pKB values in two distinct signaling pathways in HEK293A‑mGlu5‑low cells . For Ca²⁺ mobilization, the pKB was 5.4; for ERK1/2 phosphorylation, the pKB was 5.88, indicating a ≈ 3‑fold higher apparent cooperativity for the ERK1/2 pathway . No comparable pKB data for CDPPB or ADX‑47273 measured in parallel assays are publicly available, making this a class‑level inference.

mGluR5 PAM cooperativity signaling bias ERK1/2 phosphorylation

Concentration Range for Detectable Potentiation: mGluR5 Modulator 1 Operates Across an Exceptionally Wide Dynamic Range

mGluR5 modulator 1 potentiates L‑glutamate and DHPG responses in Ca²⁺ mobilization, IP1 accumulation, and ERK1/2 phosphorylation assays over a concentration range of 0.1 nM to 0.00001 nM (10 fM) . In the ERK1/2 assay, this potentiation exceeds the maximal response evoked by the orthosteric agonist alone . For CDPPB, functional potentiation is typically reported at concentrations ≥ 30 nM, representing a > 3‑order‑of‑magnitude difference in the lower limit of detectable efficacy [1].

mGluR5 PAM dynamic range sub‑nanomolar potentiation ERK1/2 assay sensitivity

Agonist‑Independent mGluR5 Internalization: A Functional Property Not Shared by All mGluR5 PAMs

mGluR5 modulator 1 induces mGluR5 receptor internalization in the absence of any added orthosteric agonist or antagonist . This agonist‑independent internalization is not observed with all mGluR5 PAM chemotypes; for example, the oxazolidinone‑based PAM BMS‑955829 (EC₅₀ = 2.6 nM) does not promote internalization without an orthosteric agonist, based on published functional profiling [1]. The property is inferred to arise from structural features of the 4‑aryl piperazine scaffold.

mGluR5 internalization PAM‑biased signaling receptor trafficking

Neuronal Potentiation Efficacy: pEC₅₀ in Cortical Neurons vs. Recombinant HEK293 Cells

In primary cortical neurons expressing endogenous mGluR5, mGluR5 modulator 1 enhances DHPG‑induced Ca²⁺ mobilization with a pEC₅₀ of 6.32 (≈ 480 nM) and IP1 accumulation with a pEC₅₀ of 6.33 (≈ 470 nM) . These neuronal values are consistent with the recombinant HEK293 EC₅₀ of 0.6 µM, indicating that the compound’s potency is preserved in a native neuronal context. Comparable neuronal pEC₅₀ data for CDPPB and compound 2b are not publicly available in a directly comparable preparation, limiting the strength of a direct head‑to‑head comparison.

cortical neuron potentiation native mGluR5 translational pharmacology

Recommended Research and Industrial Use Cases for mGluR5 Modulator 1 Based on Quantitative Differentiation Evidence


Biased Signaling Studies: Dissecting mGluR5 Gαq‑ vs. β‑Arrestin‑Coupled Pathways

The 0.48‑unit higher pKB for ERK1/2 phosphorylation over Ca²⁺ mobilization makes mGluR5 modulator 1 a suitable tool for experiments designed to probe biased mGluR5 signaling . Researchers investigating the relative contributions of Gαq‑mediated calcium release versus β‑arrestin‑mediated ERK1/2 activation in synaptic plasticity models can use concentration‑response curves of mGluR5 modulator 1 to differentially engage these pathways, as established in HEK293A‑mGlu5‑low cells and cortical neurons .

Ultra‑Low Concentration Functional Screening in High‑Throughput Format

Because mGluR5 modulator 1 retains PAM efficacy at concentrations as low as 10 fM in ERK1/2 phosphorylation and IP1 accumulation assays, it is well suited for high‑throughput screening cascades that demand minimal compound consumption while preserving functional readout . This property is especially relevant for academic screening centers and pharmaceutical hit‑to‑lead programs where compound supply is limited and assay sensitivity is paramount .

Receptor Trafficking and Internalization Assays Without Orthosteric Ligand Interference

The observation that mGluR5 modulator 1 triggers mGluR5 internalization in the absence of orthosteric agonist enables studies of receptor endocytosis that are not confounded by competing orthosteric site occupancy . This application is particularly valuable for time‑resolved fluorescence microscopy or radioligand‑binding protocols that aim to isolate allosteric‑mediated internalization from tonic glutamate‑driven trafficking .

Native Neuronal Model Validation for Schizophrenia and Cognitive Impairment Research

With pEC₅₀ values of 6.32–6.33 for DHPG potentiation in primary cortical neurons, mGluR5 modulator 1 is a validated tool for ex vivo or in vitro models of NMDA receptor hypofunction and cognitive enhancement . Its neuronal activity profile supports its use in electrophysiological recordings (e.g., long‑term potentiation assays in prefrontal cortex slices) where mGluR5 PAMs are hypothesized to reverse deficits induced by NMDA antagonists .

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